



# Application Notes and Protocols: Gold Radioisotopes in SPECT Imaging

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A Focus on Au-199 as a Surrogate for the Uncommonly Used Au-193

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of gold radioisotopes in Single Photon Emission Computed Tomography (SPECT) imaging. While the requested focus was on **Gold-193** (Au-193), a thorough review of scientific literature indicates that Au-193 is not a commonly utilized isotope for SPECT applications. However, other gold radioisotopes, particularly Au-199, have shown significant promise and are actively being researched for this purpose. This document will, therefore, focus on the applications and protocols for Au-199 as a scientifically relevant and well-documented alternative, while also providing the known properties of Au-193.

### Introduction to Gold Radioisotopes in SPECT

Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides 3D functional information by detecting gamma rays emitted by a radiotracer introduced into the body.[1][2] The choice of radioisotope is critical for SPECT imaging, with ideal candidates possessing suitable gamma ray energies, a half-life long enough for imaging but short enough to minimize radiation dose, and favorable decay characteristics.

While gold has one stable isotope (Au-197), it has several radioisotopes with potential medical applications.[3] The radioisotopes Au-198 and Au-199 are medically useful due to their desirable nuclear properties.[4] However, Au-198's high-energy gamma and beta emissions make it more suitable for therapeutic applications.[4][5] In contrast, Au-199 is considered more appropriate for diagnostic imaging with SPECT.[5]



#### **Properties of Au-193**

Au-193 is a radioisotope of gold with a half-life of 17.65 hours.[6] It decays via electron capture to Platinum-193.[6][7] While its production has been documented, its application in SPECT imaging is not established in the available scientific literature.[8][9][10]

## **Au-199: A Promising Alternative for SPECT Imaging**

Au-199 is a more suitable candidate for SPECT imaging. It has a half-life of 3.139 days and emits gamma rays at energies of 158.4 keV (40%) and 208.2 keV (8.72%), which are suitable for detection with SPECT cameras.[5][11] It decays via beta emission to stable Mercury-199. [11] Au-199 can be produced carrier-free with high specific activity.[4]

# **Applications of Au-199 in SPECT Imaging**

The primary application of Au-199 in SPECT imaging is in the development of radiolabeled gold nanoparticles (AuNPs) for targeted cancer imaging.[4][12][13] The direct incorporation of Au-199 atoms into the crystal lattice of AuNPs ensures high stability of the radiolabel, which is crucial for accurate in vivo imaging.[4][12]

A key application has been demonstrated in a mouse model of triple-negative breast cancer (TNBC).[4][12][13] In these studies, Au-199 doped AuNPs (199 Au-AuNPs) were conjugated with a targeting ligand, D-Ala1-peptide T-amide (DAPTA), which targets the C-C chemokine receptor 5 (CCR5), a biomarker for TNBC.[4][12] The resulting nanoprobe (199 Au-AuNP-DAPTA) allowed for sensitive and specific detection of both the primary tumor and its metastases via SPECT/CT imaging.[4][12]

## **Quantitative Data**

The following table summarizes key quantitative data from studies using <sup>199</sup>Au-AuNPs for SPECT imaging.



| Parameter   | Value       | Reference |
|---|-------------|-----------|
| Radiolabeling   |             |           |
| <sup>199</sup> Au Incorporation Yield   | 96.2 ± 0.2% | [4]       |
| Chemical and Radiochemical Purity   | 100%        | [4]       |
| Biodistribution of <sup>199</sup> Au-AuNP-DAPTA (18 nm) at 24h post-injection (%ID/g) |             |           |
| Blood   | ~1 %ID/g    | [4]       |
| Heart   | ~0.5 %ID/g  | [4]       |
| Lungs   | ~2 %ID/g    | [4]       |
| Liver   | ~20 %ID/g   | [4]       |
| Spleen  | ~15 %ID/g   | [4]       |
| Kidneys   | ~3 %ID/g    | [4]       |
| Tumor   | ~4 %ID/g    | [4]       |

# Experimental Protocols Protocol for Synthesis of <sup>199</sup>Au-Doped Gold Nanoparticles (<sup>199</sup>Au-AuNPs)

This protocol is based on the synthesis of 4.7 nm and 17.6 nm  $^{199}$ Au-AuNPs as described in the literature.[4]

#### Materials:

- HAuCl4 solution
- 199Au3+ solution (in the form of AuCl3)[11]
- Sodium citrate



- Tannic acid
- Deionized water

Procedure for 5 nm <sup>199</sup>Au-AuNPs:

- Prepare a solution of HAuCl<sub>4</sub> and <sup>199</sup>Au<sup>3+</sup> in deionized water. The molar ratio of <sup>199</sup>Au to <sup>197</sup>Au can be adjusted to control the specific activity.[4]
- In a separate flask, prepare a solution of sodium citrate and tannic acid in deionized water.
- Heat both solutions to 60°C.
- Rapidly inject the gold solution into the reducing agent solution with vigorous stirring.
- Continue stirring for 30 minutes.
- The formation of AuNPs is indicated by a color change to red.
- Purify the <sup>199</sup>Au-AuNPs by centrifugation and resuspend in deionized water.

Procedure for 18 nm <sup>199</sup>Au-AuNPs (Seeded Growth):

- Synthesize 10 nm AuNP seeds using a similar protocol as above.
- Prepare a growth solution containing HAuCl<sub>4</sub> and <sup>199</sup>Au<sup>3+</sup>.
- Add the 10 nm AuNP seeds to the growth solution under stirring.
- Add a reducing agent (e.g., sodium citrate) to initiate the growth of the nanoparticles.
- Continue stirring until the desired size is reached, monitored by UV-Vis spectroscopy (peak absorption around 520-530 nm).[4]
- Purify the <sup>199</sup>Au-AuNPs as described above.

# Protocol for Surface Functionalization with a Targeting Ligand (e.g., DAPTA)



- Functionalize the surface of the <sup>199</sup>Au-AuNPs with a bifunctional polyethylene glycol (PEG) linker.
- Conjugate the targeting ligand (e.g., DAPTA) to the distal end of the PEG linker via standard bioconjugation chemistry (e.g., EDC/NHS coupling).
- Purify the functionalized nanoparticles to remove any unconjugated ligands.

### **Protocol for In-Vivo SPECT/CT Imaging**

#### Animal Model:

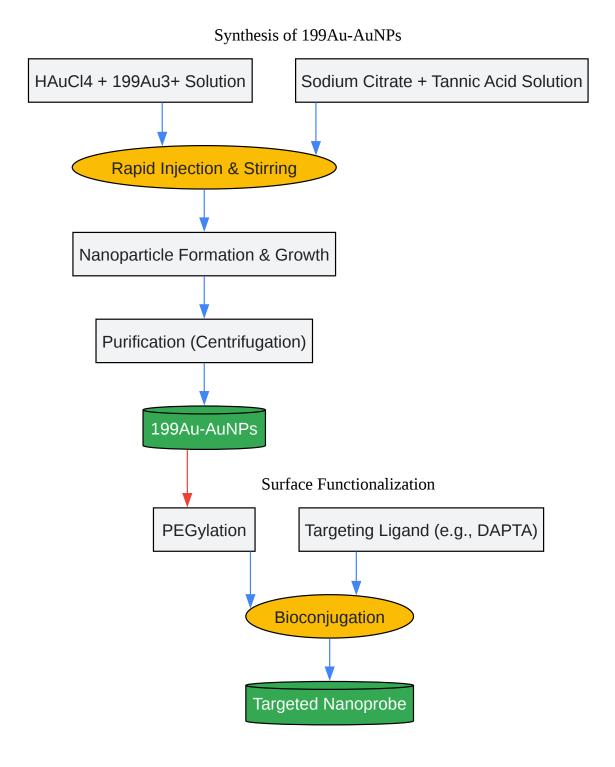
 Use an appropriate animal model (e.g., mice bearing triple-negative breast cancer xenografts).[4]

#### Imaging Procedure:

- Administer the <sup>199</sup>Au-AuNP-based probe intravenously (e.g., via tail vein injection).
- At desired time points post-injection (e.g., 1, 6, 24 hours), anesthetize the animal.
- Position the animal in a SPECT/CT scanner.
- Acquire SPECT images using a gamma camera equipped with a collimator suitable for the energy of Au-199's gamma emissions.
- Acquire a CT scan for anatomical co-registration.
- Reconstruct and fuse the SPECT and CT images for analysis of the probe's biodistribution and tumor uptake.

#### **Visualizations**

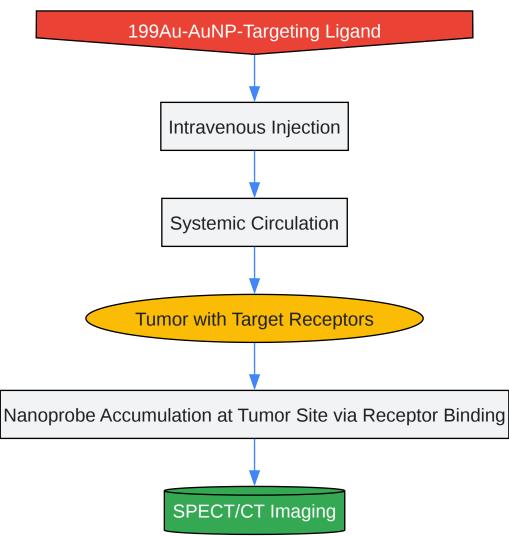




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Caption: Workflow for the synthesis and functionalization of 199Au-doped gold nanoparticles.





Targeted SPECT Imaging Workflow

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Caption: Logical workflow of targeted SPECT imaging using a <sup>199</sup>Au-nanoprobe.

#### Conclusion

While Au-193 is not currently a radioisotope of choice for SPECT imaging, other gold radioisotopes, particularly Au-199, have demonstrated significant potential. The development of stable, radiolabeled gold nanoparticles with Au-199 offers a versatile platform for targeted cancer imaging. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of gold-based radiopharmaceuticals



in preclinical and potentially clinical SPECT applications. Further research may uncover suitable applications for other gold radioisotopes, but for now, Au-199 remains a leading candidate in this area.

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